4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
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Overview
Description
4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a piperidine ring, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the piperidine ring: This can be synthesized through a series of cyclization and functional group transformation reactions.
Coupling reactions: The final steps involve coupling the pyrimidine and piperidine rings with the dihydropyridinone core through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the dihydropyridinone core can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine and dihydropyridinone cores can interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one: is similar to other compounds containing pyrimidine, piperidine, and dihydropyridinone cores, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more effective compound for various applications.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4/c1-24-10-12(13(28-2)9-15(24)26)16(27)25-7-4-11(5-8-25)29-17-22-6-3-14(23-17)18(19,20)21/h3,6,9-11H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYPTAAKZZUVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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